molecular formula C31H40O16 B1199397 Bruceoside-D CAS No. 167782-22-1

Bruceoside-D

Cat. No. B1199397
M. Wt: 668.6 g/mol
InChI Key: CXVWQUMYRFPSCJ-RJXHQGEXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bruceoside-D is a compound that is derived from the plant Brucea javanica . This plant has been used in traditional Chinese medicine for a long time as an antimalarial and antidysenteric agent .


Synthesis Analysis

Bruceoside-D is one of the quassinoid derivatives that were isolated from the extract of Brucea javanica . Their structures were elucidated by spectral evidence and chemical transformation to or from known compounds .

Scientific Research Applications

  • Methodological Considerations for Research:

    • The importance of high-quality research for an accurate assessment of disease burden is emphasized, highlighting the need for formal epidemiological and statistical training to improve study quality. This context is essential for research involving compounds like Bruceoside-D, ensuring that the studies are designed and interpreted correctly (Dean et al., 2012).
  • Advances in Biotechnology and Health Sciences:

    • The application of machine learning and data mining methods in biosciences is vital in transforming available information into valuable knowledge. This approach could be beneficial in the research of compounds like Bruceoside-D, especially in understanding its various potential applications and mechanisms of action (Kavakiotis et al., 2017).
  • Immunological Tests and Diagnosis:

    • For diseases like brucellosis, diagnosis largely depends on the detection of a specific immune response. Understanding the immunological aspects and how the body reacts to certain compounds can provide insights into the potential applications of Bruceoside-D, especially if it has immunomodulatory properties (Ducrotoy et al., 2018).
  • Antitumor and Anti-inflammatory Agents:

    • Compounds structurally related to lignans, such as Deoxypodophyllotoxin, have shown potent antitumor and anti-inflammatory properties. The exploration of similar compounds like Bruceoside-D could uncover potential applications in cancer therapy or as anti-inflammatory agents (Khaled et al., 2013).

Future Directions

Research on Bruceoside-D and other compounds derived from Brucea javanica is ongoing, with a focus on their potential applications in medicine . The review suggests that future research may lead to better utilization of this medicinal plant .

properties

CAS RN

167782-22-1

Product Name

Bruceoside-D

Molecular Formula

C31H40O16

Molecular Weight

668.6 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1

InChI Key

CXVWQUMYRFPSCJ-RJXHQGEXSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

synonyms

bruceoside D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bruceoside-D
Reactant of Route 2
Bruceoside-D
Reactant of Route 3
Bruceoside-D
Reactant of Route 4
Bruceoside-D
Reactant of Route 5
Bruceoside-D
Reactant of Route 6
Bruceoside-D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.